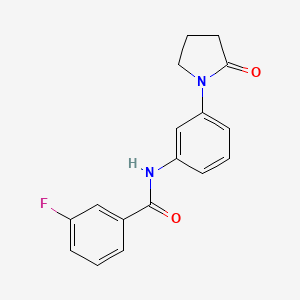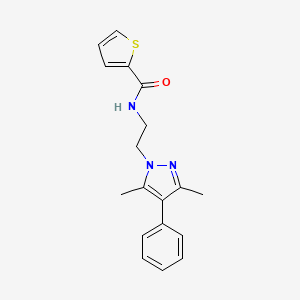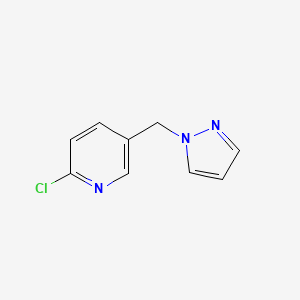![molecular formula C22H22N4O3 B2902293 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide CAS No. 899953-10-7](/img/structure/B2902293.png)
4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of pyridazinone derivatives and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of these kinases, preventing them from phosphorylating their substrates. This leads to a decrease in the activity of these kinases and a downstream effect on various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. This compound has also been found to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide in lab experiments is its selectivity for protein kinases. This makes it a valuable tool for studying the role of specific kinases in various biological processes. However, one limitation of using this compound is its potential off-target effects. This compound has been found to inhibit other enzymes besides protein kinases, which can lead to unintended effects.
Direcciones Futuras
There are several future directions for the use of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide in scientific research. One area of interest is the development of more selective inhibitors of specific protein kinases. This would allow for more precise studies of the role of these kinases in various biological processes. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties. This would allow for the use of this compound in in vivo studies and potentially lead to the development of new therapeutics.
Conclusion:
In conclusion, this compound, or this compound, is a valuable tool in scientific research. Its selectivity for protein kinases and its variety of biochemical and physiological effects make it a versatile compound for studying various biological processes. While there are limitations to its use, the future directions for this compound research are promising and may lead to the development of new therapeutics.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide involves the reaction of 3-(6-morpholin-4-ylpyridazin-3-yl)aniline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been reported to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of this compound is in the study of protein kinases. This compound has been found to be a potent and selective inhibitor of several protein kinases, including JNK, p38, and ERK. This makes this compound a valuable tool for studying the role of these kinases in various biological processes.
Propiedades
IUPAC Name |
4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-7-5-16(6-8-19)22(27)23-18-4-2-3-17(15-18)20-9-10-21(25-24-20)26-11-13-29-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHUPYSEEXKPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)



![N-(3-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2902226.png)
![2-{4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2902227.png)
![1,3-dimethyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1H-pyrazole](/img/structure/B2902228.png)
![ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2902229.png)
![{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2902230.png)
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902231.png)
![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)